molecular formula C7H15NO3S B1447217 N,N,3-trimethyl-2-oxobutane-1-sulfonamide CAS No. 1803583-44-9

N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Cat. No. B1447217
M. Wt: 193.27 g/mol
InChI Key: GCTPFDCFESNIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3-trimethyl-2-oxobutane-1-sulfonamide, also known as TOSMIC, is a sulfonylating reagent. It has a molecular weight of 193.27 .


Molecular Structure Analysis

The IUPAC name for this compound is N,N,3-trimethyl-2-oxobutane-1-sulfonamide . The InChI code for this compound is 1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a powder . The storage temperature is room temperature .

Scientific Research Applications

Broad Spectrum of Biological Activities

Sulfonamides, including N,N,3-trimethyl-2-oxobutane-1-sulfonamide, have been explored for their broad spectrum of biological activities. Initially recognized for their antibacterial properties, sulfonamides have expanded their utility to include antiviral, anticancer, anti-inflammatory, and antiepileptic applications among others. These compounds are utilized in various clinical settings, ranging from the treatment of bacterial infections to the management of chronic conditions such as Alzheimer's disease, cancer, and glaucoma. Their versatility stems from the sulfonamide group's ability to interact with a wide array of biological targets, thereby offering a platform for the development of therapeutic agents across different medical fields (Gulcin & Taslimi, 2018).

Environmental Considerations

Beyond their therapeutic applications, sulfonamides including N,N,3-trimethyl-2-oxobutane-1-sulfonamide have been the subject of environmental studies. The widespread use of sulfonamide antibiotics in healthcare and veterinary medicine has raised concerns regarding their presence in the environment and the potential for promoting antibiotic resistance. Research has focused on the environmental fate of sulfonamides, their degradation mechanisms, and the implications for human health and ecosystems. Efforts to understand and mitigate the environmental impact of sulfonamides are crucial for preserving the efficacy of antibiotics and ensuring the health of ecosystems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical and Detection Methods

The detection and quantification of sulfonamides, including N,N,3-trimethyl-2-oxobutane-1-sulfonamide, in various matrices have been a significant area of research. Advances in analytical methodologies, such as capillary electrophoresis and electrochemical determination, have facilitated the monitoring of sulfonamide levels in pharmaceuticals, food products, and environmental samples. These methods offer sensitivity, specificity, and efficiency in detecting sulfonamides, contributing to quality control, food safety, and environmental monitoring efforts (Hoff & Kist, 2009).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPFDCFESNIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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